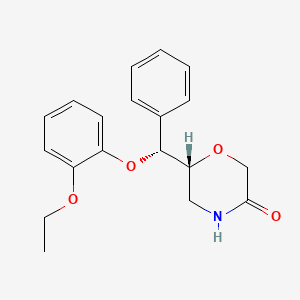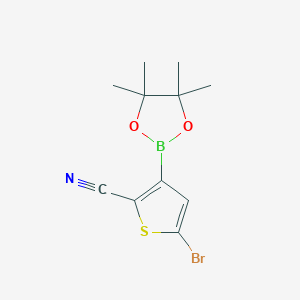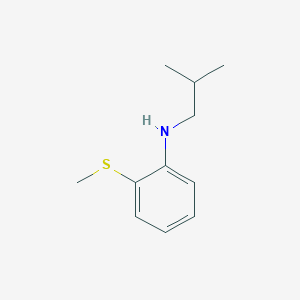
N-Isobutyl-2-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-2-(methylthio)aniline is an organic compound with the molecular formula C11H17NS It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isobutyl group, and a methylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-2-(methylthio)aniline typically involves the alkylation of 2-(methylthio)aniline with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: N-Isobutyl-2-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid (HCl).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: Iron powder, HCl
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
N-Isobutyl-2-(methylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-Isobutyl-2-(methylthio)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-(Methylthio)aniline: Lacks the isobutyl group, making it less hydrophobic.
N-Isobutyl-2-(methylsulfonyl)aniline: Contains a sulfonyl group instead of a methylthio group, which affects its reactivity and solubility.
N-Isobutyl-2-(methylthio)benzamide:
Uniqueness: N-Isobutyl-2-(methylthio)aniline is unique due to the presence of both the isobutyl and methylthio groups, which confer distinct chemical and physical properties. These groups influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-9(2)8-12-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
DQXUPCQICBLGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


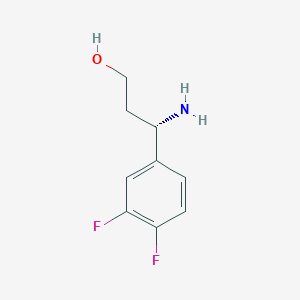
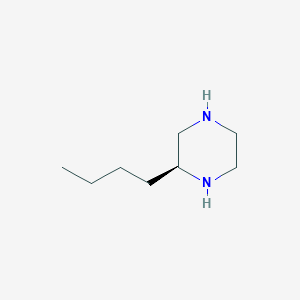
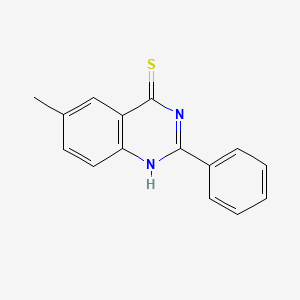

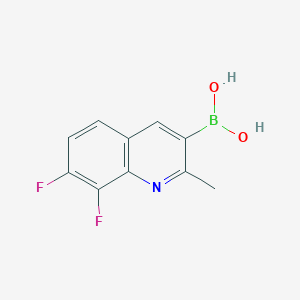
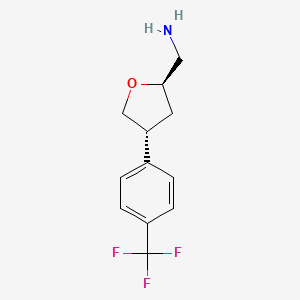
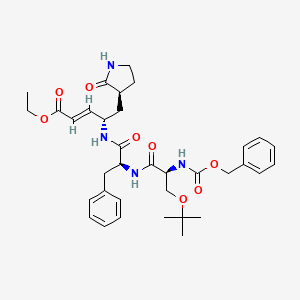


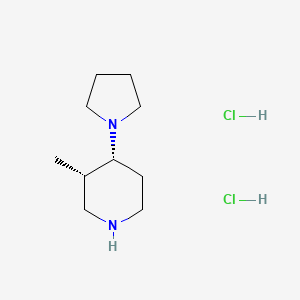

![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
